SOLVENT YELLOW 83
Description
Properties
CAS No. |
12239-75-7 |
|---|---|
Molecular Formula |
Br3Tb |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Solvent Yellow 83
Advanced Synthetic Routes for SOLVENT YELLOW 83 Development
The traditional synthesis of this compound involves a two-step process: the diazotization of a substituted aromatic amine followed by an azo coupling reaction. wikipedia.orgcrownpigment.com Specifically, it is synthesized from the treatment of 2,5-dimethoxy-4-chloroaniline with diketene (B1670635) to form an acetoacetylated aniline (B41778). This intermediate then undergoes a coupling reaction with the bisdiazonium salt derived from 3,3'-dichlorobenzidine (B165656). crownpigment.com
Exploration of Novel Coupling Reaction Mechanisms and Efficiency
The core of this compound synthesis lies in the azo coupling reaction, an electrophilic aromatic substitution. wikipedia.org The bisdiazonium ion acts as the electrophile, attacking the electron-rich carbon of the acetoacetylated aniline coupling component. Research into diarylide pigments has shown that the reaction mechanism is sensitive to pH, with the coupling typically carried out in mildly acidic to neutral conditions to ensure the reactivity of the coupling component without decomposing the diazonium salt. google.com
Optimization of Reaction Parameters in this compound Synthesis for Scalability
For industrial-scale production of this compound, the optimization of reaction parameters is critical. Key variables include temperature, pH, reaction time, and the concentration of reactants. Patents describing the preparation of C.I. Pigment Yellow 83 detail specific conditions, such as carrying out the diazotization at low temperatures (e.g., 15-20°C) and controlling the temperature during the coupling reaction, which may involve a gradual increase from a low to a higher temperature to ensure uniform particle size and desirable pigment properties. patsnap.comgoogle.com
The use of additives and dispersing agents, such as high-substituted hydroxypropyl cellulose, has been explored to control the particle size and improve the lightfastness, heat resistance, and solvent resistance of the final product. patsnap.com Furthermore, post-synthesis treatments, including heating the pigment slurry, can prevent particle aggregation upon drying, leading to improved rheological properties in ink formulations. patsnap.com
Table 1: Key Reaction Parameters for this compound Synthesis
| Parameter | Typical Range/Condition | Purpose |
| Diazotization Temperature | 15-20°C | To ensure the stability of the diazonium salt. |
| Coupling Temperature | Low to high temperature progression | To control particle size and morphology. |
| pH of Coupling Reaction | Mildly acidic to neutral | To optimize the reactivity of the coupling component and diazonium salt. |
| Additives | Dispersing agents (e.g., hydroxypropyl cellulose) | To control particle size and improve fastness properties. |
| Post-treatment | Heating of pigment slurry | To prevent particle aggregation and improve rheological properties. |
Green Chemistry Approaches and Sustainable Methodologies in this compound Synthesis
The traditional synthesis of diarylide pigments often involves the use of hazardous chemicals and generates significant waste. Green chemistry principles are being increasingly applied to mitigate these environmental concerns. For azo dye synthesis in general, several greener approaches have been investigated.
One promising area is the use of alternative solvents. While water is a common medium for the coupling reaction, research has explored the use of ionic liquids and deep eutectic solvents, which can offer advantages in terms of reaction rates and recyclability. naturalpigments.com Solvent-free synthesis, or mechanochemistry, where reactions are induced by mechanical grinding, has also been shown to be an effective and environmentally benign method for producing some azo dyes, eliminating the need for solvents altogether.
The use of solid acid catalysts, such as silica-supported sulfuric acid or other functionalized nanoparticles, can replace corrosive liquid acids in the diazotization step, simplifying purification and reducing waste. These catalysts can often be recovered and reused, further enhancing the sustainability of the process. While specific applications of these methods to this compound are not extensively documented in publicly available literature, they represent a significant avenue for future research and development in the sustainable production of diarylide pigments.
Functional Derivatization of this compound for Tailored Properties
The modification of the basic this compound structure allows for the fine-tuning of its properties, such as shade, lightfastness, and solubility, to meet the demands of specific applications.
Design and Synthesis of this compound Analogs and Conjugates
The synthesis of analogs of this compound typically involves modifications to either the benzidine (B372746) component or the acetoacetanilide (B1666496) coupling component. wikipedia.org By introducing different substituents on these aromatic rings, a wide range of diarylide yellow pigments with varied properties can be produced. wikipedia.orgresearchgate.net
For example, a patent describes the formation of a diarylide yellow pigment with a redder shade than C.I. Pigment Yellow 83 by using a mixture of 4-chloro-2,5-dimethoxy-acetoacetanilide and 2,4-dimethyl-acetoacetanilide as the coupling component. google.comgoogle.comgoogle.com This approach results in a solid solution of different pigment molecules, leading to altered crystal morphology and color characteristics. google.comgoogle.comgoogle.com
Another strategy involves replacing the 3,3'-dichlorobenzidine with other diamines to create novel diarylide pigments. For instance, the use of p-phenylenediamine (B122844) derivatives has been investigated as a potential alternative to produce pigments with potentially lower toxicity profiles. researchgate.net The synthesis of water-soluble diarylide dyestuffs can be achieved by incorporating sulfonic acid groups into the benzidine moiety, which can then be used to modify the surface properties of the pigment. google.com
Structure-Reactivity Correlation Studies in this compound Derivatization
The relationship between the chemical structure of diarylide pigments and their resulting properties is a key area of study for designing new materials. The substituents on the aromatic rings of both the benzidine and the coupling component have a significant impact on the electronic properties of the molecule, which in turn influences its color and lightfastness. researchgate.netnih.gov
X-ray crystallography studies on diarylide pigments have revealed that these molecules exist in the bis(keto-hydrazone) tautomeric form rather than a true diazo structure. wikipedia.orgresearchgate.nethw.ac.uk The planarity of the molecule and the intermolecular interactions, such as hydrogen bonding, within the crystal lattice play a crucial role in determining the pigment's properties, including its solvent fastness and migration resistance. researchgate.nethw.ac.uk
Computational modeling is increasingly being used to predict the properties of new pigment structures before their synthesis. researchgate.net By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to estimate the absorption wavelength and, consequently, the color of the pigment. nih.gov These computational tools, combined with experimental data, provide a powerful approach to understanding structure-reactivity correlations and designing novel this compound derivatives with tailored performance characteristics.
Theoretical and Computational Investigations of Solvent Yellow 83
Quantum Chemical Characterization of SOLVENT YELLOW 83
Quantum chemical calculations provide fundamental insights into the molecular properties of this compound. These computational methods are essential for understanding the link between its molecular structure and its observed physical and chemical characteristics.
The electronic structure of this compound is key to its function as a colorant. X-ray crystallography has shown that in its solid state, the molecule exists in the bisketohydrazone tautomeric form, which is stabilized by intramolecular hydrogen bonding. researchgate.net The molecules are noted to be more nearly planar than other related diarylide yellow pigments, adopting a crystal structure with simple inclined stacks and no intermolecular hydrogen bonding. researchgate.net
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model this structure computationally. These calculations optimize the molecular geometry to find the lowest energy conformation and determine the distribution of electron density across the molecule. Analysis of the electronic structure reveals regions of high and low electron density, which are critical for predicting how the molecule will interact with its environment, including solvents and substrates. The molecule's structure is characterized by a central biphenyl (B1667301) group linked to two acetoacetanilide (B1666496) moieties via azo groups. researchgate.netnih.gov
Table 1: Key Structural Features of this compound
| Feature | Description | Source |
| Common Name | C.I. Pigment Yellow 83 | researchgate.net |
| Chemical Class | Diarylide Yellow / Disazoacetoacetanilide Pigment | researchgate.net |
| Tautomeric Form | Bisketohydrazone (in solid state) | researchgate.net |
| Symmetry | Crystallographic Cᵢ symmetry in a monoclinic system (P2₁/c) | researchgate.net |
| Key Bonding | Intramolecular hydrogen bonding is present. | researchgate.net |
| Packing | Molecules are nearly planar and form simple inclined stacks. | researchgate.net |
| Intermolecular Bonding | No intermolecular hydrogen bonding is observed in the crystal structure. | researchgate.net |
Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. tandfonline.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for molecular stability and reactivity. researchgate.netmdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For a dye molecule like this compound, the HOMO is typically located on the electron-rich portions of the conjugated system, while the LUMO is distributed over the electron-accepting regions. The interaction and energy gap of these orbitals govern the molecule's electronic transitions and, consequently, its color and chemical behavior. wikipedia.orgtandfonline.com
Table 2: Principles of Frontier Molecular Orbital (FMO) Analysis
| Orbital/Parameter | Role in Reactivity | Implication | Source |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; acts as a nucleophile. | wikipedia.orgtandfonline.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; acts as an electrophile. | wikipedia.orgtandfonline.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A large gap indicates high stability and low reactivity. A small gap suggests higher reactivity and ease of electronic excitation. | researchgate.netmdpi.com |
Computational methods are powerful tools for predicting the spectroscopic properties of dyes, providing a link between electronic structure and observed color. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach to simulate electronic absorption spectra (UV-Vis). mdpi.comchemrxiv.org These calculations can predict the maximum absorption wavelength (λmax), which corresponds to the electronic transition from the ground state to the first excited state (S₀ → S₁). mdpi.com
The accuracy of these predictions is highly dependent on accounting for the molecule's environment. chemrxiv.orgresearchgate.net Solvatochromism, the change in color with solvent polarity, can be modeled by incorporating solvent effects into the calculations. mdpi.com This is often done using either implicit solvent models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium, or explicit models where individual solvent molecules are included in the quantum mechanical calculation. chemrxiv.orgresearchgate.net For molecules with strong, specific interactions like hydrogen bonding or π-stacking with solvent molecules, explicit models often yield more accurate results. researchgate.net Comparing computationally predicted spectra with experimental data helps validate the theoretical models and provides a deeper understanding of the electronic transitions responsible for the dye's color. mdpi.comchemrxiv.org
Table 3: Computational Prediction of Spectroscopic Properties
| Computational Method | Property Predicted | Influencing Factors | Source |
| TD-DFT | UV-Vis Absorption Spectra (λmax) | Electronic transitions, particularly the HOMO-LUMO gap. | mdpi.comchemrxiv.org |
| Implicit Solvation (e.g., PCM) | Solvatochromic Shifts | Bulk solvent polarity and dielectric constant. | chemrxiv.orgresearchgate.net |
| Explicit Solvation / QM/MM | Solvatochromic Shifts | Specific solute-solvent interactions like hydrogen bonding and π-stacking. | chemrxiv.orgresearchgate.net |
Molecular Dynamics and Simulation Studies of this compound
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a window into the dynamic behavior of this compound in solution. These simulations are crucial for studying complex processes that occur in the condensed phase.
The interactions between this compound and its surrounding environment are critical for its performance in applications like inks and plastics. researchgate.netcolorantsgroup.com MD simulations are used to study these intermolecular interactions at an atomistic level. whiterose.ac.uk In these simulations, a molecule of the dye is placed in a box of explicit solvent molecules, and their trajectories are calculated over time based on a force field that describes the interatomic forces. acs.org
This approach allows for the detailed examination of various types of interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. acs.org By analyzing the simulation, researchers can determine how solvent molecules arrange themselves around the dye (the solvation shell) and identify specific interaction sites. aip.org For instance, polar solvents may form hydrogen bonds with the carbonyl and N-H groups of the bisketohydrazone structure, while non-polar aromatic solvents might engage in π-stacking interactions with the phenyl rings of the dye. researchgate.netacs.org Understanding these solute-solvent interactions is key to explaining the dye's solubility and stability in different media. acs.org
Table 4: Potential Intermolecular Interactions of this compound
| Functional Group on this compound | Solvent Type | Potential Interaction Type | Source |
| Carbonyl (C=O) and N-H groups | Polar Protic (e.g., Ethanol) | Hydrogen Bonding | acs.org |
| Phenyl and Biphenyl Rings | Aromatic (e.g., Toluene) | π-π Stacking | researchgate.net |
| Entire Molecule | All Solvents | van der Waals / Dispersion Forces | acs.org |
| Polar Moieties | Polar Aprotic (e.g., Acetone) | Dipole-Dipole Interactions | aip.org |
Like many dyes, this compound can self-associate in solution to form aggregates, a phenomenon that can significantly alter its color, solubility, and performance. researchgate.net Computational modeling, particularly through molecular dynamics and molecular mechanics, is used to investigate this aggregation behavior. researchgate.net
Simulations can be initiated with several dye molecules placed randomly in a solvent box. researchgate.net Over the course of the MD simulation, the molecules can diffuse and interact, potentially forming dimers, trimers, or larger aggregates. By calculating the potential energy of these different aggregate configurations, researchers can identify the most thermodynamically stable arrangements. researchgate.net This analysis helps determine the preferred size and geometry of the aggregates (e.g., stacked, T-shaped). researchgate.net These computational studies complement experimental techniques by providing a molecular-level picture of how factors like concentration and solvent type influence the aggregation process. researchgate.netacs.org
Table 5: Computational Workflow for Modeling Aggregation
| Step | Description | Purpose | Source |
| 1. System Setup | Place multiple dye molecules in a simulated solvent environment. | Create an initial state for the simulation. | acs.orgresearchgate.net |
| 2. Molecular Dynamics Simulation | Calculate the motion of all atoms over time. | Allow molecules to diffuse, interact, and self-assemble. | researchgate.net |
| 3. Trajectory Analysis | Monitor the formation of molecular clusters (aggregates). | Identify the occurrence and size of aggregates. | acs.org |
| 4. Energy Calculation | Perform geometry optimization and calculate the relative energies of different aggregate sizes (dimer, trimer, etc.). | Determine the most energetically favorable (stable) aggregate structure. | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies in Solvent Yellow 83 Research
Spectroscopic Techniques for SOLVENT YELLOW 83 Analysis
Spectroscopic methodologies are indispensable for the detailed characterization of this compound at a molecular level.
UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for investigating the electronic transitions and photoluminescent properties of this compound. The position and intensity of absorption and emission bands provide insights into the molecular structure and its interaction with the surrounding environment.
Research has shown that this compound, often as a 1:2 chromium complex, exhibits characteristic absorption in the visible region of the electromagnetic spectrum, which is responsible for its yellow color. nzdr.ru The specific wavelength of maximum absorption (λmax) can be influenced by the solvent used and the presence of other chemical species. While detailed spectral data for this compound is not extensively published in readily accessible literature, its application in formulations for inks and plastics suggests that its absorption properties are well-characterized for quality control and application-specific requirements. epo.orgscribd.com
Fluorescence studies, which measure the emission of light from the dye after excitation at a specific wavelength, can provide further information on its electronic structure and energy levels. The fluorescence properties of dyes are critical for applications where color vibrancy and light interaction are important.
Table 1: Spectroscopic Properties of Solvent Dyes
| Technique | Property | Relevance to this compound |
| UV-Vis Spectroscopy | Maximum Absorption (λmax) | Determines the color and is used for concentration measurements. |
| Fluorescence Spectroscopy | Emission Spectrum | Characterizes the luminescent properties of the dye. |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the structural features of this compound. These methods measure the vibrational frequencies of the molecule's chemical bonds, providing a unique "fingerprint" that can be used for identification and structural analysis.
IR spectroscopy is particularly sensitive to polar functional groups, and its application can help identify characteristic bonds within the this compound molecule. Commercially available IR spectral libraries often include data for this compound, which can be used as a reference for quality control and material identification. scribd.com
Raman spectroscopy offers complementary information to IR, being particularly effective for analyzing non-polar bonds and symmetric vibrations. The NICODOM Raman library, for instance, lists a spectrum for this compound, indicating its use in the characterization of this dye. scribd.com The excitation lasers used for collecting such spectra can vary, for example, at 1064 nm or 532 nm. scribd.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR can provide precise information about the connectivity of atoms and the three-dimensional structure of the molecule.
While specific NMR spectral data for this compound is not widely available in public databases, its use in research and development would be standard practice for confirming the structure of the synthesized dye and identifying any impurities. The complexity of the this compound structure, often a metal complex, can lead to complex NMR spectra requiring advanced techniques for full interpretation.
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. This method involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions.
High-resolution mass spectrometry can provide a very accurate molecular weight, which aids in confirming the chemical formula. Furthermore, fragmentation patterns observed in the mass spectrum can offer valuable structural information. In the context of regulatory compliance and quality control, techniques like inductively coupled plasma mass spectrometry (ICP-MS) may be used to determine the total content of specific elements, such as heavy metals, in the commercial product. diel-enterprise.de
Chromatographic Separation and Detection Research for this compound
Chromatographic techniques are essential for separating this compound from complex mixtures and for quantifying its presence.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of solvent dyes like this compound. diel-enterprise.dediel-enterprise.de HPLC methods are widely used for purity assessment, quantitative analysis, and for the determination of regulated substances, such as specific aromatic amines, that might be present as impurities. diel-enterprise.dediel-enterprise.de
The development of an HPLC method for this compound would involve optimizing several parameters, including the choice of the stationary phase (the column), the mobile phase (the solvent mixture), the flow rate, and the detector. A UV-Vis detector is commonly used for colored compounds like this compound, set at a wavelength where the dye has strong absorbance.
The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. By comparing the retention time and the UV-Vis spectrum of a sample to that of a known standard, the presence and concentration of this compound can be accurately determined. The use of HPLC is crucial for ensuring that commercial dye products meet stringent purity requirements and regulatory limits for certain impurities. diel-enterprise.de
Gas Chromatography (GC) Applications in this compound Research
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. nih.gov However, the direct analysis of intact diarylide pigments like this compound by GC is not common due to their low volatility and high molecular weight. Instead, a significant application of GC, particularly when coupled with mass spectrometry (GC-MS), in the research of azo dyes is the indirect analysis to identify and quantify specific aromatic amines that may be formed from the pigment. restek.comoup.com
A primary application involves the detection of carcinogenic aryl amines that can be released from azo dyes through reductive cleavage of the azo group (-N=N-). restek.comgcms.cz This type of analysis is crucial for regulatory compliance, such as the European Union's REACH regulation, which restricts azo dyes that can break down to form listed harmful amines. restek.comgcms.cz The standard procedure, outlined in methods like EN 14362-1:2012, involves a chemical reduction step (e.g., using sodium dithionite) to cleave the azo linkages in the pigment, followed by extraction and subsequent GC-MS analysis of the resulting amines. restek.comgcms.cz
The selection of the GC column is critical for achieving good resolution of the target amines. Columns with intermediate polarity, such as those with a 35% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-35Sil MS), have demonstrated excellent selectivity and efficiency for separating a wide range of aryl amines. restek.comgcms.cz The use of shorter columns (e.g., 15 m) can significantly increase analysis speed without substantial loss of resolution. gcms.cz While helium has traditionally been the carrier gas of choice, studies have shown that hydrogen and nitrogen can also be used effectively, offering alternatives in case of helium shortages. nih.govoup.com For detection, mass spectrometry in Selected Ion Monitoring (SIM) mode is often employed to provide high sensitivity and selectivity, as aromatic amines typically produce intense and unique molecular ions. restek.com
Table 1: Representative GC-MS Parameters for the Analysis of Aromatic Amines from Azo Dyes
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | restek.comresearchgate.net |
| Application | Analysis of aromatic amines following reductive cleavage of the azo dye | restek.comgcms.cz |
| Column Example | Rxi-35Sil MS (15 m x 0.25 mm ID, 0.25 µm) or similar | gcms.cz |
| Carrier Gas | Helium, Hydrogen, or Nitrogen | nih.govoup.com |
| Injection Mode | Splitless | researchgate.net |
| Oven Program Example | Initial 80°C (1 min), ramp to 210°C at 12°C/min, ramp to 230°C at 15°C/min (hold 4 min), ramp to 300°C at 40°C/min | researchgate.net |
| Detector | Mass Spectrometer (operating in SIM or TIC mode) | restek.comresearchgate.net |
| Transfer Line Temp. | 280 °C | researchgate.net |
| Ion Source Temp. | 230 °C | researchgate.net |
Capillary Electrophoresis (CE) Techniques for this compound Analysis
Capillary electrophoresis (CE) offers a powerful and versatile alternative to chromatographic methods for the analysis of organic dyes and pigments. researchgate.netnih.gov This technique separates analytes within a narrow fused-silica capillary based on their differential migration in an electric field. researchgate.netresearchopenworld.com Key advantages of CE include high separation efficiency, short analysis times, and minimal consumption of samples and solvents, making it an attractive and eco-friendly analytical tool. nih.govmdpi.com For non-volatile organic compounds like this compound, CE is particularly suitable as it avoids the need for derivatization steps that are often required for GC analysis. researchgate.net
Several CE modes can be employed for dye analysis. Capillary Zone Electrophoresis (CZE) is the simplest mode, separating ions based on their charge-to-mass ratio. researchgate.net While neutral molecules are not separated in CZE, many dyes possess ionizable groups or can be analyzed in background electrolytes (BGE) that induce a charge. Micellar Electrokinetic Chromatography (MEKC) is another valuable technique, especially for neutral or sparingly soluble compounds. In MEKC, surfactants are added to the BGE above their critical micelle concentration, forming a pseudo-stationary phase that allows for the separation of analytes based on their partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org
In the context of this compound research, CE could be used for purity assessment, identification in complex matrices, or to monitor degradation products. The development of a CE method would involve optimizing parameters such as the composition and pH of the BGE, applied voltage, and detection method (typically UV-Vis spectrophotometry). scilit.com To enhance sensitivity, various online sample concentration techniques like large-volume sample stacking (LVSS) can be implemented, which have been shown to lower the limits of detection for food colorants by up to two orders of magnitude. researchgate.net
Table 2: Potential Capillary Electrophoresis Parameters for this compound Analysis
| Parameter | Potential Condition | Rationale / Reference |
|---|---|---|
| Technique | Micellar Electrokinetic Chromatography (MEKC) or Capillary Zone Electrophoresis (CZE) | MEKC is effective for neutral and hydrophobic organic molecules; CZE is a fundamental mode. researchgate.netwikipedia.org |
| Capillary | Uncoated Fused-Silica (e.g., 50-75 µm ID) | Standard for many CE applications. researchopenworld.com |
| Background Electrolyte (BGE) | Borate or phosphate (B84403) buffer; may contain an organic modifier (e.g., methanol, acetonitrile) and a surfactant (e.g., SDS for MEKC) | Common buffers used in CE for dye analysis. nih.govchromatographyonline.com |
| Applied Voltage | 15 - 30 kV | Typical voltage range for efficient separation. researchgate.net |
| Injection | Hydrodynamic or Electrokinetic | Standard injection methods in CE. researchopenworld.com |
| Detection | UV-Vis Diode Array Detector (DAD) | Allows for spectral identification of the pigment based on its characteristic absorbance. researchgate.net |
| Concentration Technique (Optional) | Large-Volume Sample Stacking (LVSS) | To improve detection limits for trace analysis. researchgate.netnih.gov |
X-ray Diffraction Studies on Crystalline this compound Forms
X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of crystalline materials, providing fundamental information about crystal structure, polymorphism, and phase purity. google.comsdc.org.uk For organic pigments like this compound (also known as C.I. Pigment Yellow 83), the crystalline form directly influences key application properties such as color, opacity, and stability. sdc.org.uk
The definitive crystal and molecular structure of C.I. Pigment Yellow 83 has been elucidated using single-crystal X-ray analysis. researchgate.net These studies have confirmed that the molecule exists in the solid state as the bis-ketohydrazone tautomer rather than the bis-azo form. wikipedia.orgresearchgate.net This structure is stabilized by strong intramolecular hydrogen bonding. researchgate.net Unlike many other diarylide yellow pigments, the crystal structure of Pigment Yellow 83 does not feature intermolecular hydrogen bonding. researchgate.net
Crystallographic data reveals that Pigment Yellow 83 crystallizes in the monoclinic system with the space group P21/c. researchgate.net The molecules pack in a arrangement of simple inclined stacks and are noted to be more nearly planar than other related diarylide pigments like Pigment Yellow 12 and 13. researchgate.net This distinct packing arrangement explains why Pigment Yellow 83 does not typically form solid solutions with these other pigments. researchgate.net XRD analysis is also critical in studying related pigments, such as Pigment Yellow 176, which can form a solid solution with Pigment Yellow 83 and shares a very similar crystal morphology and diffraction pattern. google.comvulcanchem.com
Table 3: Crystallographic Data for C.I. Pigment Yellow 83
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₃₆H₃₂Cl₄N₆O₈ | wikipedia.org |
| Tautomeric Form | Bis-ketohydrazone | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| Unit Cell Dimensions | researchgate.net | |
| a (Å) | 12.592(3) | researchgate.net |
| b (Å) | 7.170(2) | researchgate.net |
| c (Å) | 21.056(6) | researchgate.net |
| β (°) | 104.98(2) | researchgate.net |
| Volume (ų) | 1836.2(9) | researchgate.net |
| Molecules per unit cell (Z) | 2 | researchgate.net |
| Molecular Symmetry | Crystallographic Cᵢ symmetry | researchgate.net |
Environmental Fate and Remediation Research on Solvent Yellow 83
Environmental Degradation Pathways of SOLVENT YELLOW 83
The environmental persistence and degradation of this compound, a diarylide azo pigment, are influenced by several factors, including its chemical structure and low water solubility. Azo dyes, in general, are designed for high stability against chemical and photolytic degradation to be effective as colorants. mst.dk This inherent stability contributes to their persistence under typical aerobic environmental conditions. mst.dk
Photolytic Degradation Mechanisms of this compound in Aquatic Systems
Photolysis, the breakdown of compounds by light, is a potential degradation pathway for pigments in the environment. mst.dk However, for azo pigments like this compound, stability to both visible and UV light is generally very high, leading to slow degradation. mst.dk While all azo dyes have absorption maxima within the visible and UV light spectrum, photolysis is not considered a primary degradation route. mst.dk
The process of photolytic degradation involves the absorption of solar radiation, particularly UV rays, which can induce the breakdown and transformation of contaminants. researchgate.net Factors such as latitude, water depth, and the time of day can influence the light conditions and thus the rate of photodegradation. researchgate.net The presence of other substances in the water, such as dissolved organic matter, can also have a complex effect on the photodegradation process. researchgate.net In the case of 3,3'-Dichlorobenzidine (B165656) (DCB), a related compound, it is rapidly degraded in aqueous solutions by natural or simulated sunlight, forming intermediates like 3-Chlorobenzidine (MCB) and benzidine (B372746). epa.gov
Biodegradation Research of this compound in Aquatic and Terrestrial Systems
The biodegradation of this compound is significantly limited by its large molecular size and low bioavailability. mst.dkmst.dk Because pigments are practically insoluble in water, they are considered to be essentially non-bioavailable. mst.dk The uptake of xenobiotics by bacteria is often hindered if the cross-section of the molecule is too large to pass through the cellular membrane. mst.dk
Studies on similar azo pigments have shown little to no anaerobic biodegradation. mst.dk For instance, research on Pigment Yellow 17 indicated no degradation under anaerobic conditions. mst.dk Similarly, short-term studies on Pigment Red 53 and Pigment Yellow 12 showed no biodegradation in the presence of sludge. mst.dk While some studies on Pigment Yellow 83 have suggested potential aerobic degradation by activated sludge, these experiments often involved dispersing the pigment in solvents like ethanediol, which may not reflect typical environmental conditions. mst.dkmst.dk In a 15-day study, 40% of Pigment Yellow 83 was reported to have degraded under such conditions. mst.dk However, other studies indicate that diarylide yellow pigments are not readily biodegradable. oecd.org
In terrestrial systems, the application of sludge from wastewater treatment to agricultural fields can introduce pigments into the soil, potentially leading to groundwater contamination. mst.dk Long-term studies on the effects of Pigment Yellow 12 and 83 on earthworms and sediment-dwelling organisms showed no adverse effects at high concentrations, suggesting low bioavailability and persistence in these environments. oecd.org
Interactive Data Table: Biodegradation Studies of Azo Pigments
| Pigment Name | Test Condition | Duration | Result | Source |
| Pigment Yellow 83 | Aerobic, activated sludge (dispersed in ethanediol) | 15 days | 40% degradation | mst.dk |
| Pigment Yellow 17 | Anaerobic | Not specified | No biodegradation | mst.dk |
| Pigment Red 53 | Sludge | 2 weeks | No biodegradation | mst.dk |
| Pigment Yellow 12 | Sludge | 2 weeks | No biodegradation | mst.dk |
| Pigment Yellow 12 | Aerobic, activated sludge (dispersed in ethanediol) | 15 days | 81% degradation | mst.dk |
Chemical Oxidation and Reduction Pathways of this compound in Environmental Contexts
Under anaerobic or reducing conditions, such as those found in sediment layers, azo compounds have the potential to degrade through the cleavage of the azo bond, which can result in the formation of aromatic amines. canada.ca This reductive cleavage is a significant degradation pathway for azo dyes. mst.dk However, the very low water solubility and particulate nature of diarylide yellow pigments like this compound may limit the availability of the molecules for biotic reduction. publications.gc.ca
Advanced Oxidation Processes (AOPs) are recognized as effective technologies for degrading organic pollutants. frontiersin.orgmdpi.com These processes generate highly reactive hydroxyl radicals that can break down complex molecules. researchgate.net For example, a study on the azo dye Direct Red 83:1 using a pulsed light/H2O2 process demonstrated nearly 80% degradation. researchgate.net The efficiency of such processes can be influenced by factors like pH, the concentration of the dye, and the presence of other substances. researchgate.net While specific research on the chemical oxidation of this compound is limited, the principles of AOPs suggest they could be a viable degradation pathway.
Hydrolysis is not considered a significant degradation pathway for pigments like this compound due to their hydrophobic nature. mst.dk A 56-day study on Pigment Yellow 83 found no detectable hydrolysis. mst.dk
Analysis of Degradation Products and Byproducts of this compound
The primary concern with the degradation of azo pigments is the potential formation of aromatic amines through the reductive cleavage of the azo bond. mst.dk Some of these aromatic amines are potentially carcinogenic. mst.dk For diarylide pigments based on 3,3'-dichlorobenzidine (DCB), there is a possibility of forming DCB as a degradation product. epa.gov DCB itself is considered a hazardous environmental contaminant due to its resistance to biodegradation and potential to bioconcentrate. epa.gov
Analysis of impurities in Pigment Yellow 83 has shown the presence of 3,3'-dichlorobenzidine at very low concentrations (1.7 μg/kg). uzh.ch The photolytic degradation of DCB can lead to the formation of intermediates such as 3-chlorobenzidine and benzidine. epa.gov The release of free, unreacted DCB from DCB-based pigments is another potential source of this contaminant in the environment. epa.gov
Advanced Remediation Technologies for this compound Removal from Contaminated Matrices
The removal of dyes from wastewater is a significant environmental challenge, and various technologies have been developed to address this issue. These include chemical precipitation, coagulation, membrane filtration, and advanced oxidation processes. frontiersin.org
Adsorption Processes for this compound Sequestration
Adsorption is a widely used and effective method for removing dyes from aqueous solutions due to its simplicity, cost-effectiveness, and high efficiency. frontiersin.orgmdpi.com The process involves the accumulation of the dye molecules onto the surface of an adsorbent material. mdpi.com The effectiveness of adsorption depends on several factors, including the properties of the adsorbent (such as surface area and porosity) and the operational conditions (like pH, temperature, and contact time). mdpi.com
Various materials can be used as adsorbents, including activated carbon, biopolymers, and agricultural waste products. frontiersin.orgmdpi.com While activated carbon is highly effective, its cost can be a limitation. frontiersin.org Research has explored the use of low-cost, sustainable alternatives derived from biomass. mdpi.comufsm.br The modification of these materials through chemical or thermal treatments can enhance their adsorption capacity. mdpi.com
The interaction between the dye and the adsorbent can occur through physical (physisorption) or chemical (chemisorption) mechanisms. rsc.org For a non-ionic, hydrophobic substance like this compound, partitioning to suspended solids and sediment is an expected environmental fate. canada.ca This tendency to adsorb is indicated by its high predicted sorption potential (log Koc = 5.61 – 5.77). oecd.org
Interactive Data Table: Factors Influencing Adsorption Processes
| Factor | Description | Impact on Efficiency | Source |
| Adsorbent Surface Area | The total area of the adsorbent material available for binding dye molecules. | Higher surface area generally leads to higher adsorption capacity. | rsc.org |
| pH | The acidity or alkalinity of the solution. | Can affect the surface charge of the adsorbent and the ionization of the dye, influencing electrostatic interactions. | mdpi.com |
| Temperature | The temperature at which the adsorption process is carried out. | Can affect the solubility of the dye and the kinetics of adsorption. | mdpi.com |
| Initial Dye Concentration | The amount of dye present in the water before treatment. | A key factor in determining the equilibrium and rate of adsorption. | mdpi.com |
| Contact Time | The duration for which the adsorbent is in contact with the dye solution. | Sufficient time is needed to reach adsorption equilibrium. | mdpi.com |
Advanced Oxidation Processes (AOPs) for this compound Decontamination
Advanced Oxidation Processes (AOPs) are a class of procedures used to degrade persistent organic pollutants in water and wastewater. sili.eutiiips.com These methods rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds, ideally mineralizing them into harmless substances like carbon dioxide and water. chembk.comchemistry-chemists.com Common AOPs include processes like UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), photo-Fenton, and ozonation. sili.euncku.edu.tw
Despite the established effectiveness of AOPs for treating wastewater from industries such as textiles and printing, specific research detailing the application, efficiency, reaction kinetics, and degradation pathways of AOPs for the decontamination of this compound could not be found in the available scientific literature.
Bioremediation Strategies for this compound-Contaminated Environments
Bioremediation is an environmentally friendly and cost-effective technology that utilizes microorganisms like bacteria, fungi, and algae, or their enzymes, to break down and detoxify pollutants. sypigment.comusitc.gov For azo dyes, a common strategy involves an initial anaerobic step where enzymes like azoreductase break the characteristic azo bond (-N=N-), followed by an aerobic stage to degrade the resulting aromatic amines. sypigment.comeuropa.eu Factors such as pH, temperature, dye concentration, and the presence of other nutrients significantly influence the efficiency of microbial degradation. usitc.gov
However, specific studies identifying microbial strains capable of degrading this compound or detailing the operational parameters and efficiency of bioremediation systems for environments contaminated with this particular dye are absent from the reviewed literature.
Electrochemical Degradation Research of this compound
Electrochemical degradation is another advanced method for treating dye-containing wastewater. This process involves the generation of oxidants and direct or indirect oxidation of pollutants at the surface of an anode. alphachem.com.au The effectiveness of electrochemical degradation depends on multiple factors, including the electrode material, electrolyte concentration, applied voltage or current density, and the pH of the solution. alphachem.com.au Research on similar dyes, such as Pigment Yellow 83, has shown high degradation efficiency using this method.
A specific search for research on the electrochemical degradation of this compound did not yield any dedicated studies. While the principles of the technology are broadly applicable, no data on optimal conditions, degradation efficiency, or byproduct formation specific to this compound is currently available.
Environmental Monitoring Methodologies for this compound Detection and Quantification
Effective environmental monitoring is crucial for assessing the extent of contamination and the success of remediation efforts. Standard methods for detecting organic compounds like dyes in environmental samples (water, soil) often involve sample extraction followed by analytical techniques. Common methods include various forms of chromatography (e.g., High-Performance Liquid Chromatography - HPLC) and spectroscopy (e.g., UV-Visible Spectroscopy) to separate, identify, and quantify the target compounds.
No standardized or researched analytical methods specifically developed or validated for the detection and quantification of this compound in environmental matrices were identified in the available literature.
Application Oriented Research of Solvent Yellow 83 in Materials Science and Advanced Technologies
SOLVENT YELLOW 83 in Functional Materials Research
This compound, a diarylide yellow pigment, is noted for its application in the coloration of various polymers, including polyethylene, polypropylene, and polyvinyl chloride. researchgate.net Its integration into these systems is primarily for imparting a vibrant yellow hue. crownpigment.com The performance of such pigment-polymer composites is influenced by several factors, including the chemical structure of the pigment and its interaction with the polymer matrix. researchgate.netemerald.com
The dispersion of pigments like this compound within a polymer matrix is a critical factor that affects the final properties of the composite material. emerald.com Proper dispersion ensures uniform color distribution and can optimize performance characteristics such as mechanical strength and durability. emerald.com The surface chemistry of the pigment particles, including their polarity and functional groups, plays a significant role in their interaction with polymer chains and their tendency to aggregate. emerald.com
Research into diarylide yellow pigments, the class to which this compound belongs, has shown that they generally possess high color strength and good solvent fastness. researchgate.net However, their application in polymers processed at high temperatures (above 200°C) is not recommended due to potential thermal decomposition. researchgate.net The selection of solvents during the synthesis and processing of these pigment-polymer systems is crucial and is often guided by parameters like Hansen Solubility Parameters to ensure good pigment suspension. researchgate.netmdpi.com The use of specific solvents can influence the polymerization process and the final morphology of the polymer. mdpi.com
Table 1: Properties and Applications of this compound in Polymer Systems
| Property | Description | Reference |
|---|---|---|
| Polymer Compatibility | Polyethylene, polypropylene, polyvinyl chloride | researchgate.net |
| Primary Function | Coloration (imparting a yellow to yellow-green color) | knowde.com, crownpigment.com |
| Key Performance Metric | Uniform color distribution, high color strength | researchgate.net, emerald.com |
| Processing Limitation | Not recommended for use in polymers processed above 200°C | researchgate.net |
| Dispersion Factors | Pigment surface chemistry, solvent selection | researchgate.net, emerald.com |
This compound is utilized in the formulation of inks and coatings for textiles. knowde.combrilliantchem.com Its application extends to industrial paints and printing inks, where its properties as a colorant are valued. colorantsgroup.com The development of "smart textiles" often involves the incorporation of functional dyes that can respond to external stimuli. researchgate.net While specific research on this compound's role in creating "smart" properties is not extensively detailed in the provided results, the broader context of functional dyes in textiles provides a framework for its potential applications. researchgate.netmeghmaniglobal.com
Functional dyes can impart properties such as UV protection or antimicrobial activity to textiles. researchgate.net The method of application, such as exhaust dyeing, continuous methods, or microencapsulation, is crucial for the performance of the final product. researchgate.net For coatings, the choice of solvent is critical as it acts as the vehicle for the pigment and resin, and its evaporation is necessary for the curing process. brilliantchem.com Eco-solvent inks, for example, are noted for their durability, resistance to fading and scratching, and compatibility with a wide range of substrates including vinyl and canvas. brilliantchem.com
The properties of this compound, such as its good light fastness, make it a suitable candidate for applications requiring durability. colorantsgroup.comgoogle.com Its use in wood stains and leather finishes further demonstrates its versatility in coating applications. colorantsgroup.com
Table 2: Application of this compound in Textiles and Coatings
| Application Area | Specific Use | Key Properties | Reference |
|---|---|---|---|
| Textiles | Coloration of textiles | Good fastness properties | knowde.com |
| Printing Inks | Component in solvent-based and eco-solvent inks | Vibrant color, durability, substrate compatibility | brilliantchem.com, crownpigment.com |
| Industrial Paints | Colorant for industrial coatings | Good light fastness, heat resistance | google.com, colorantsgroup.com |
| Leather Finishes | Coloration of leather products | --- | colorantsgroup.com |
| Wood Stains | Colorant for wood surfaces | --- | colorantsgroup.com |
While direct research on this compound in optoelectronic devices is limited in the search results, the broader field of organic materials in optoelectronics provides context for its potential. Organic light-emitting diodes (OLEDs) and other organic electronic devices often utilize conjugated polymers and small molecules. diva-portal.orgacs.org These materials are chosen for their tunable optoelectronic properties, flexibility, and solubility in organic solvents. diva-portal.org
A material with similar naming, "Super Yellow," which is a poly(para-phenylene vinylene) copolymer, has been extensively studied for use in solution-processed OLEDs. diva-portal.org Research on this material highlights the importance of ink formulation with non-chlorinated solvents for stable and efficient device fabrication. diva-portal.org The thickness of the active layer is a critical parameter, with studies showing optimal performance at specific thicknesses. For instance, printed OLEDs with an 83 nm thick Super Yellow layer demonstrated high current efficiency. diva-portal.org
The fabrication of multilayer OLEDs through solution processing is a key area of research, aiming to reduce manufacturing costs compared to vacuum-based methods. spiedigitallibrary.org The challenge lies in creating layered structures that can withstand the solvents used in subsequent processing steps. spiedigitallibrary.org The development of organic materials for optoelectronics is a rapidly advancing field, with a focus on improving charge carrier mobility, device efficiency, and stability. acs.orgresearchgate.net
Table 3: Potential and Analogous Research in Optoelectronics
| Device Type | Material (Analogous) | Key Research Findings | Reference |
|---|---|---|---|
| OLEDs | Super Yellow (poly(para-phenylene vinylene) copolymer) | Inkjet printing with non-chlorinated solvents enables low-cost fabrication. diva-portal.org | diva-portal.org |
| OLEDs | Super Yellow | Optimal film thickness (e.g., 83 nm) leads to maximum current efficiency. diva-portal.org | diva-portal.org |
| OLEDs | General Organic Materials | Multilayer solution processing is a key challenge and research focus. spiedigitallibrary.org | spiedigitallibrary.org |
| Optoelectronic Devices | General Organic Semiconductors | Research focuses on photoinduced processes and charge carrier photogeneration. acs.org | acs.org |
Photophysical Behavior of this compound in Different Environments
Photoisomerization is a light-induced reversible transformation between two isomers, typically involving a change in molecular geometry, such as the E/Z (trans/cis) isomerization around a double bond. mdpi.comnih.gov This process is fundamental to many light-activated molecular systems and photoreceptor proteins. nih.govresearchgate.net For azo compounds, which are structurally related to this compound (a diarylide azo pigment), E/Z photoisomerization upon irradiation is a well-known phenomenon. mdpi.comchemrxiv.org
The mechanism of photoisomerization often involves the molecule reaching an excited state upon light absorption, followed by geometric relaxation and internal conversion back to the ground state in a different isomeric form. researchgate.netpsu.edu The surrounding environment, such as the solvent or a protein cavity, can significantly influence the energy landscape of the excited state and the efficiency of the isomerization process. acs.org For instance, solvent effects can alter the stability of intermediates and transition states, thereby affecting the de-excitation pathways. acs.org
Studies on related molecules show that the photoisomerization quantum yield and the thermal stability of the isomers can be tuned by chemical modifications and the choice of solvent. mdpi.comacs.org For example, in some systems, E-to-Z isomerization can be induced by visible light, and the reverse process can be triggered thermally or by a different wavelength of light. mdpi.comchemrxiv.org
Table 4: General Concepts in Photoisomerization Relevant to Azo Dyes
| Concept | Description | Relevance to Azo Dyes | Reference |
|---|---|---|---|
| E/Z Isomerization | Reversible light-induced conversion between trans (E) and cis (Z) isomers. | A characteristic photochemical reaction of the azo chromophore. | mdpi.com, chemrxiv.org |
| Mechanism | Absorption of a photon to an excited state, followed by rotation around the N=N bond and relaxation to the other isomer. | Involves passage through excited states (S1, T1) and conical intersections. | acs.org, researchgate.net |
| Solvent Effects | The polarity and viscosity of the solvent can influence the quantum yield and kinetics of isomerization. | Can stabilize or destabilize excited states and intermediates, altering reaction pathways. | acs.org |
| Wavelength Dependence | The efficiency of isomerization can depend on the excitation wavelength. | Different wavelengths can be used to drive the forward and reverse isomerization processes. | acs.org, rsc.org |
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. ossila.com It occurs when the excited state of a fluorophore is deactivated by non-radiative pathways, competing with the emission of a photon. wikipedia.org Mechanisms for quenching include static quenching, where a non-emissive complex is formed in the ground state, and dynamic (or collisional) quenching, where the quencher interacts with the fluorophore in its excited state. ossila.comnih.gov
Energy transfer is a key mechanism of dynamic quenching. ossila.comnih.gov In Förster Resonance Energy Transfer (FRET), non-radiative energy transfer occurs from an excited donor molecule to a nearby acceptor molecule through dipole-dipole interactions. ossila.comacs.org Another mechanism is Dexter electron transfer, which involves the exchange of electrons between the donor and acceptor and requires orbital overlap. nih.gov The efficiency of these processes is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and their mutual orientation. acs.org
While specific studies on fluorescence quenching of this compound were not found, research on related systems provides insights. For example, the fluorescence of dyes can be quenched by various molecules, and this process can be studied to understand molecular interactions. nih.gov The rate of energy transfer and the quenching mechanism can be influenced by the solvent environment. acs.orgub.edu The study of these photophysical processes is crucial for applications where control over light emission is important, such as in sensors or optoelectronic devices. nih.govnih.gov
Table 5: Principles of Fluorescence Quenching and Energy Transfer
| Mechanism | Description | Key Factors | Reference |
|---|---|---|---|
| Static Quenching | Formation of a non-fluorescent ground-state complex between the fluorophore and quencher. | Association constant of the complex. | ossila.com |
| Dynamic (Collisional) Quenching | Deactivation of the excited fluorophore upon collision with a quencher. | Diffusion rate, lifetime of the excited state, quencher concentration. | ossila.com, wikipedia.org |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer via long-range dipole-dipole coupling. | Donor-acceptor distance (R⁻⁶ dependence), spectral overlap, relative orientation. | ossila.com, acs.org |
| Dexter Energy Transfer | Short-range energy transfer via electron exchange. | Requires orbital overlap between donor and acceptor. | nih.gov |
Solvatochromism and Environmental Effects on this compound Optical Properties
Solvatochromism describes the change in the color of a solution when a solute is dissolved in different solvents. wikipedia.org This phenomenon is a result of the differential interaction of solvent molecules with the ground and excited electronic states of the solute molecule. wikipedia.org The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index are key factors that influence the extent of the spectral shift. wikipedia.orgresearchgate.net In the case of this compound, a metal-complex solvent dye, its optical properties are notably susceptible to the surrounding solvent environment. heubach.com
The solvatochromic behavior of dyes like this compound is often characterized by a bathochromic (red) or hypsochromic (blue) shift in their absorption or emission spectra as the solvent polarity changes. wikipedia.org For instance, a positive solvatochromism, or a bathochromic shift with increasing solvent polarity, is observed in many organic dyes. wikipedia.org This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. rsc.org Conversely, negative solvatochromism, a hypsochromic shift, suggests the ground state is more polar. wikipedia.org
Environmental factors beyond solvent polarity, such as temperature and the presence of specific ions, can also modulate the optical characteristics of this compound. For example, temperature can affect the solubility and aggregation state of the dye, which in turn influences its absorption and emission spectra. The presence of certain ions can lead to the formation of new complex species with altered optical properties. While detailed studies specifically on the environmental effects on this compound are limited, the behavior of similar organic pigments suggests that factors like light exposure and pH can lead to degradation or changes in color over time. mdpi.comnih.gov
The following table illustrates the typical solvatochromic behavior of organic dyes in various solvents, which provides a general framework for understanding the potential behavior of this compound.
Table 1: Illustrative Solvatochromic Shifts of Organic Dyes in Different Solvents
| Solvent | Dielectric Constant (ε) | Typical Spectral Shift |
|---|---|---|
| Toluene | 2.38 | Orange |
| Acetone | 20.7 | Red |
| 1-Propanol | 20.1 | Red |
| Methanol | 32.7 | Orange |
| Water | 80.1 | Yellow |
This table is illustrative and based on the general behavior of solvatochromic dyes. wikipedia.org Specific values for this compound may vary.
Advanced Pigmentary and Dyeing Research Utilizing this compound Analogs
The unique properties of this compound have spurred further research into its analogs and derivatives to enhance its performance in various applications, from advanced pigments to digital printing.
Nanoparticle Encapsulation of this compound for Enhanced Performance Studies
Nanoencapsulation is a technique used to enclose active substances within a protective shell at the nanoscale, which can enhance their stability, solubility, and control their release. rsc.org For pigments like this compound, encapsulation in polymeric nanoparticles can lead to improved performance characteristics. The process often involves creating an emulsion of the dye and a polymer, followed by solvent evaporation to form solid nanoparticles. nih.gov
Research in this area focuses on several key objectives:
Improved Dispersibility: Encapsulation can improve the dispersibility of the pigment in various media, which is particularly beneficial for applications in inks and coatings.
Controlled Release: The polymer matrix can be designed to release the dye in a controlled manner in response to specific triggers like temperature, pH, or light. rsc.org
Novel Optical Properties: The size and composition of the nanoparticles can influence the optical properties of the encapsulated dye, potentially leading to new color effects. researchgate.net
Studies on related pigments have shown that encapsulation can significantly improve their performance. For instance, the encapsulation of dyes in polymeric nanoparticles has been shown to enhance their photobactericidal activity and create stable materials for various applications. acs.org
Table 2: Potential Enhancements of this compound through Nanoparticle Encapsulation
| Property | Enhancement | Mechanism |
|---|---|---|
| Lightfastness | Increased | UV-blocking shell |
| Chemical Resistance | Improved | Protective polymer matrix |
| Dispersibility | Enhanced | Reduced agglomeration |
| Color Gamut | Modified | Nanoscale optical effects |
Dye-Sublimation and Inkjet Printing Research Utilizing this compound and its Derivatives
This compound and its derivatives are of significant interest in the fields of dye-sublimation and inkjet printing due to their vibrant color and good solubility in organic solvents. heubach.comkrishnadyes.net Dye-sublimation printing involves transferring a dye from a solid state to a gas state, which then permeates the surface of a substrate, resulting in a high-quality, continuous-tone image. iastatedigitalpress.com Inkjet printing, on the other hand, involves the precise deposition of small droplets of ink onto a substrate. researchgate.net
Research in this area aims to:
Optimize Ink Formulations: Developing stable ink formulations with this compound that have the appropriate viscosity, surface tension, and drying characteristics for reliable jetting and good print quality. researchgate.net
Improve Color Performance: Investigating the color gamut, lightfastness, and durability of prints made with this compound on various substrates, including paper, textiles, and plastics. iastatedigitalpress.commornichem.com
Develop Novel Derivatives: Synthesizing new analogs of this compound with improved properties, such as higher molar extinction coefficients, better solubility in eco-friendly solvents, and enhanced thermal stability for dye-sublimation applications. google.com
Studies comparing dye-sublimation and inkjet processes have shown that dye sublimation can produce visually richer colors, particularly on non-paper substrates like metal. iastatedigitalpress.com However, the choice of dye, substrate, and printing process significantly impacts the final color and its longevity. iastatedigitalpress.com Research on yellow solvent dyes for inkjet printing has shown that careful selection of the dye can improve color accuracy and saturation. researchgate.net
Table 3: Key Research Areas for this compound in Printing Technologies
| Technology | Research Focus | Desired Outcome |
|---|---|---|
| Dye-Sublimation | Thermal stability, Sublimation temperature | Efficient transfer, vibrant colors |
| Inkjet Printing | Solubility, Viscosity, Particle size | Reliable jetting, high-resolution prints |
| Both | Lightfastness, Adhesion to substrates | Long-lasting, durable prints |
Emerging Research Frontiers and Future Perspectives for Solvent Yellow 83
Novel Methodological Approaches in SOLVENT YELLOW 83 Research
The study of metal complex dyes like this compound is increasingly benefiting from advanced analytical and synthesis techniques. These novel methods are providing deeper insights into its molecular structure, properties, and potential functionalities.
One key area of methodological advancement is in the synthesis of metal complex dyes. Researchers are exploring new synthetic routes to enhance properties such as thermal stability, lightfastness, and solubility in various organic solvents. solubilityofthings.comelsevier.es For instance, the synthesis of solvent dyes based on coupling diazo solutions of aromatic amines with other chemical moieties is a subject of ongoing research to create dyes with varied hues and improved fastness properties. researchgate.net
In the realm of characterization, sophisticated spectroscopic and analytical techniques are being employed. While traditional methods like UV-Visible spectroscopy remain crucial for determining the absorption properties, advanced techniques are offering a more detailed picture. researchgate.net Computational studies, particularly using Density Functional Theory (DFT), are emerging as a powerful tool to investigate the electronic structure, geometry, and reactivity of metal complex azo dyes. scholarsresearchlibrary.comdergipark.org.tr These computational approaches allow for the prediction of molecular properties and can guide the rational design of new dyes with tailored characteristics. scholarsresearchlibrary.comdergipark.org.tr
The table below summarizes some of the key properties of this compound, which are often the subject of these novel research methodologies.
| Property | Value/Characteristic | Source |
| C.I. Name | This compound | worlddyevariety.com |
| CAS Number | 12239-75-7 | worlddyevariety.com |
| Chemical Class | Metal Complex, Single Azo | worlddyevariety.comcolorantsgroup.com |
| Physical Appearance | Yellow Powder | colorantsgroup.com |
| Solubility in Acetone (g/l) | 250 | colorantsgroup.com |
| Solubility in Butyl Cellosolve (g/l) | 350 | colorantsgroup.com |
| Solubility in Methyl Ethyl Ketone (g/l) | 450 | colorantsgroup.com |
| Solubility in Diacetone Alcohol (g/l) | 500 | colorantsgroup.com |
| Light Fastness (Lacquer) | 6-7 | colorantsgroup.com |
This table is interactive. Users can sort and filter the data.
Interdisciplinary Research Directions Involving this compound in Emerging Fields
The unique characteristics of metal complex dyes such as this compound are fostering interdisciplinary research, leading to their exploration in a variety of emerging scientific and technological fields.
One of the most promising areas is in the development of advanced materials. Metal complex dyes are being investigated for their potential use in dye-sensitized solar cells (DSSCs) . espublisher.comunibas.ch In DSSCs, the dye plays a crucial role in absorbing light and injecting electrons into a semiconductor, and the properties of metal complexes can be tuned to optimize this process. espublisher.comunibas.ch The stability and light-harvesting capabilities of these dyes are critical for the efficiency and longevity of solar cells. espublisher.com
Another burgeoning field is catalysis . Transition metal complexes are known for their catalytic activity in a wide range of chemical reactions. solubilityofthings.comnih.gov Research is ongoing to explore the use of metal complex dyes as catalysts, for example, in oxidation processes for dye bleaching in wastewater treatment. nih.gov The ability of the metal center to exist in multiple oxidation states is a key feature that is exploited in these applications. nih.gov
The development of electrochemical sensors is another active area of interdisciplinary research. mdpi.comresearchgate.net The electrochemical properties of azo dyes can be harnessed to detect various analytes. mdpi.com While specific research on this compound in this area is not widely published, the general principles suggest its potential application in sensor technology.
Predictive Modeling for this compound Behavior and Properties
Predictive modeling is becoming an indispensable tool in chemical research, enabling the estimation of compound properties and behavior, which can significantly accelerate the discovery and design of new materials.
Quantum-chemical calculations , such as the ZINDO/1 and AM1 methods, are used to study the tautomeric equilibrium (azo-hydrazone forms) and the spatial structure of metal complex dyes. scirp.orgscirp.org These models can provide insights into the electronic properties and the likely conformations of the dye molecules, which in turn influence their color and stability. scirp.orgscirp.org
Machine learning (ML) is another powerful approach that is being increasingly applied to predict the properties of dyes. acs.orgnih.gov By training models on large datasets of known dyes, it is possible to predict properties like emission wavelengths and quantum yields with high accuracy. acs.orgnih.gov For solvent dyes, predictive models are also being developed to understand the influence of the solvent on the dye's properties, which is crucial for formulation and application. researchgate.net For instance, models based on Abraham solvent parameters can be used to predict solvent polarity effects. bohrium.commdpi.com
These predictive tools offer the potential to screen large numbers of virtual candidate molecules and identify those with the most promising properties for a specific application, thereby reducing the need for extensive experimental synthesis and testing.
Challenges and Opportunities in Contemporary this compound Research
Despite the promising frontiers, research on this compound and other metal complex dyes faces several challenges that also present opportunities for innovation.
A significant challenge is the need for more sustainable and environmentally friendly synthesis and application processes for dyes. hermetachem.com There is a growing demand for "green chemistry" approaches that minimize waste and use less hazardous substances. hermetachem.com This includes the development of bio-based dyes and more efficient dyeing technologies. archivemarketresearch.com
Another challenge lies in fully understanding the structure-property relationships of these complex molecules. The presence of a metal center and the possibility of different isomeric and tautomeric forms make their behavior complex. scirp.orgscirp.org Overcoming this requires a synergistic approach combining advanced synthesis, characterization, and computational modeling.
The opportunities in this field are vast. The development of new metal complex dyes with enhanced properties could lead to breakthroughs in areas like renewable energy, environmental remediation, and advanced materials. espublisher.comascelibrary.org For example, designing dyes with improved lightfastness and thermal stability is a continuous goal for industrial applications in plastics, coatings, and inks. hermetachem.comarchivemarketresearch.com Furthermore, the exploration of their catalytic and sensing capabilities opens up entirely new application domains beyond their traditional use as colorants. nih.govmdpi.com
The ongoing research into metal complex dyes like this compound is driven by the quest for high-performance materials that can meet the demands of modern technology while adhering to principles of sustainability.
Q & A
Basic: What are the standard synthesis protocols for Solvent Yellow 83, and how are they validated?
Methodological Answer:
Synthesis typically follows diazo coupling reactions, with nitroaniline derivatives as precursors. Validation involves spectroscopic characterization (e.g., ¹H/¹³C NMR to confirm molecular structure and HPLC for purity ≥95%) . Reproducibility requires strict control of pH, temperature, and stoichiometric ratios, as outlined in protocols from Organic Chemistry Laboratory Manuals . For validation, compare spectral data with literature values and perform elemental analysis to verify composition.
Advanced: How can researchers resolve discrepancies in spectral data (e.g., UV-Vis absorption shifts) for this compound under varying solvent conditions?
Methodological Answer:
Discrepancies often arise from solvent polarity effects or aggregation. To resolve:
- Conduct solvatochromic studies to correlate λmax shifts with solvent polarity parameters (e.g., Reichardt’s ET(30)) .
- Use dynamic light scattering (DLS) to detect nanoaggregates in non-polar solvents.
- Validate findings with computational modeling (e.g., TD-DFT calculations for theoretical absorption spectra) . Document solvent purity and degassing protocols to minimize experimental error .
Basic: What experimental design principles apply to studying the photostability of this compound?
Methodological Answer:
- Controlled exposure: Use a solar simulator with calibrated irradiance (e.g., 1 Sun AM1.5G spectrum) and monitor degradation via UV-Vis spectroscopy at timed intervals.
- Include control samples (dark storage) and measure quantum yield of photodegradation.
- Report light source specifications, sample thickness, and temperature, as per Beilstein Journal of Organic Chemistry guidelines .
Advanced: What statistical methods are recommended for assessing the reproducibility of this compound’s synthetic yield across multiple batches?
Methodological Answer:
- Perform ANOVA to compare batch yields, accounting for variables like reagent lot variability.
- Calculate confidence intervals (95%) and use Grubbs’ test to identify outliers .
- For reproducibility, report relative standard deviation (RSD) and ensure compliance with ICH Q2(R1) guidelines for analytical method validation .
Advanced: How should researchers design experiments to investigate the environmental fate of this compound in aqueous systems?
Methodological Answer:
- Simulate natural conditions using OECD Test Guideline 309 : Aerobic mineralization in surface water.
- Quantify degradation products via LC-HRMS and assess toxicity using Vibrio fischeri bioassays.
- Include sediment-water partitioning studies to model bioavailability . Document pH, dissolved oxygen, and microbial community data .
Basic: What are the best practices for characterizing the crystallinity of this compound post-synthesis?
Methodological Answer:
- Use powder X-ray diffraction (PXRD) to identify crystalline phases and compare with simulated patterns from single-crystal data.
- Perform thermal analysis (DSC/TGA) to determine melting points and decomposition profiles.
- For amorphous content quantification, apply the Ruland method to PXRD data .
Advanced: How can researchers address conflicting solubility data for this compound in non-polar solvents?
Methodological Answer:
- Re-evaluate solvent purity (e.g., residual water in toluene) via Karl Fischer titration .
- Conduct Hansen solubility parameter (HSP) analysis to refine solubility predictions.
- Use high-throughput solubility screening with automated liquid handling systems to generate robust datasets .
Basic: What are the ethical considerations in reporting negative results (e.g., failed synthesis attempts) for this compound?
Methodological Answer:
- Adhere to FAIR data principles : Share negative data in repositories like Zenodo with metadata on experimental conditions .
- Use pre-registration platforms (e.g., Open Science Framework) to document hypotheses and methods upfront, reducing publication bias .
Advanced: How can computational chemistry aid in optimizing this compound’s synthetic pathways?
Methodological Answer:
- Apply density functional theory (DFT) to model transition states and identify rate-limiting steps.
- Use molecular docking to predict interactions with byproducts, guiding solvent selection.
- Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare with experimental yields .
Basic: What guidelines ensure rigorous peer review of studies on this compound’s spectroscopic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
